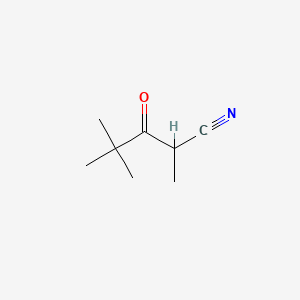
2-Amino-3-nitropyridine
Vue d'ensemble
Description
2-Amino-3-nitropyridine, also known as 2-Pyridinamine, 3-nitro-, is a compound with the molecular formula C5H5N3O2 . It is used as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides with antibacterial and antifungal activities . It can also be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another study describes the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, by conventional slow evaporation solution technique .Molecular Structure Analysis
The molecular structure of this compound has been investigated using ab-initio (MP2) and DFT (B3LYP) using 6-311++G (d,p) basis set . The intramolecular hydrogen bonding interaction in this compound was investigated by means of the NBO analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 139.1121 . More detailed properties such as its spectroscopic analysis, electronic structure, and nuclear magnetic resonance have been investigated .Applications De Recherche Scientifique
Synthèse organique
Le 2-amino-3-nitropyridine est une matière première et un intermédiaire important utilisés en synthèse organique . Il peut être utilisé pour synthétiser une variété de composés organiques complexes.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, le this compound est utilisé comme intermédiaire dans la synthèse de divers médicaments . Sa structure chimique unique peut contribuer aux propriétés médicinales du produit final.
Produits agrochimiques
Le this compound est utilisé dans la synthèse de certains herbicides et insecticides . Les dérivés de la nitropyridine peuvent interférer avec les processus métaboliques des ravageurs, ce qui en fait des produits agrochimiques efficaces.
Colorants
Dans l'industrie des colorants, le this compound est utilisé comme précurseur ou intermédiaire dans la production de divers colorants . Le groupe nitro dans le composé peut contribuer à la couleur du colorant final.
Optique non linéaire
Le this compound a été utilisé dans la synthèse et la croissance de monocristaux optiquement transparents pour des applications optiques non linéaires (NLO) et de limitation optique . Le cristal cultivé possède plus de 70 % de transmittance optique avec une limite de coupure à 419 nm .
Applications thermiques
L'analyse thermique du this compound révèle que le cristal cultivé possède une bonne stabilité thermique d'environ 187 °C . Cela le rend approprié pour les applications qui nécessitent des matériaux à haute stabilité thermique.
Applications laser
Pour déterminer l'adéquation du cristal cultivé pour les applications laser de haute puissance, une analyse du seuil de dommage laser (LDT) a été effectuée . Les coefficients optiques non linéaires du troisième ordre (NLO), tels que l'absorption non linéaire ( β ), la réfraction non linéaire ( n2 ) et la susceptibilité non linéaire ( χ(3) ), ont été évalués .
Études structurales et théoriques
Le this compound a fait l'objet de diverses études structurales et théoriques . Ces études aident à comprendre les propriétés du composé et ses applications potentielles dans divers domaines.
Mécanisme D'action
Target of Action
It has been reported that 2-amino-3-nitropyridine can functionalize wang resin via a carbamate linkage , suggesting its potential role in organic synthesis and material science.
Mode of Action
The mode of action of this compound involves a series of chemical reactions. One such reaction involves the addition of hydrazine hydrate at the N-C2 bond, followed by the elimination of ammonia and reduction of the nitro group to an amino group .
Biochemical Pathways
The compound’s ability to undergo reactions with hydrazine hydrate suggests that it may participate in various organic synthesis processes .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For instance, the reaction of this compound with hydrazine hydrate results in the elimination of the amino group and reduction of the nitro group, leading to the formation of 3-aminopyridine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction with hydrazine hydrate should be conducted under controlled conditions to ensure the successful formation of the desired products . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Amino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to function as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides, which exhibit antibacterial and antifungal activities . The interactions of this compound with these biomolecules are crucial for its biological activity. It can form hydrogen bonds and other non-covalent interactions, which facilitate its binding to target molecules.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound has been shown to impact the expression of genes related to cellular stress responses, which can affect cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can form a secondary six-member ring through intramolecular hydrogen bond formation between the ortho amino and nitro groups . This structural feature is essential for its biological activity, as it influences the compound’s ability to interact with target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic or adverse effects. These effects may include cellular damage, disruption of metabolic processes, and alterations in gene expression. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be metabolized by enzymes involved in amino acid degradation pathways . These metabolic pathways are crucial for the compound’s biological activity, as they determine its availability and effectiveness within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells is essential for its biological activity, as it determines the compound’s access to target molecules and its ability to exert its effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s biological activity, as it ensures that this compound interacts with the appropriate target molecules within the cell.
Propriétés
IUPAC Name |
3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHGTCRXDWOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194977 | |
| Record name | 3-Nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4214-75-9 | |
| Record name | 2-Amino-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-2-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-nitropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitropyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Nitro-2-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52GH47YQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)

